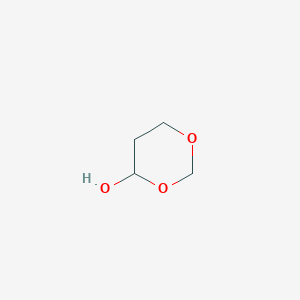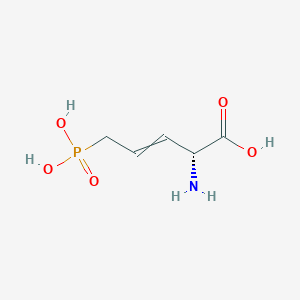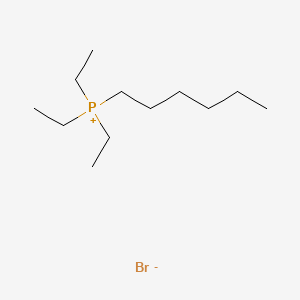![molecular formula C7H15NO3 B14599373 [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol CAS No. 60630-12-8](/img/structure/B14599373.png)
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is an organic compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a 1,3-oxazolidine ring substituted with a methoxy group and a hydroxymethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol typically involves the reaction of 4,4-dimethyl-1,3-oxazolidine with formaldehyde and methanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, alcohols, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 4-Methyl-1,3-oxazolidin-2-one
- 4-Ethyl-1,3-oxazolidin-2-one
Uniqueness
[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Propriétés
Numéro CAS |
60630-12-8 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(4,4-dimethyl-1,3-oxazolidin-3-yl)methoxymethanol |
InChI |
InChI=1S/C7H15NO3/c1-7(2)3-10-4-8(7)5-11-6-9/h9H,3-6H2,1-2H3 |
Clé InChI |
YGWLRBJZYFWANZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCN1COCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)




![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
